molecular formula C₁₂H₁₁D₃O₂ B1153208 3-Butylphthalide-d3

3-Butylphthalide-d3

Cat. No.: B1153208
M. Wt: 193.26
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of 3-n-Butylphthalide (NBP) as a Research Compound

Origins and Chemical Class

3-n-Butylphthalide (NBP) is a biologically active compound that was first isolated from the seeds of celery, Apium graveolens Linn. scielo.brresearchgate.netresearchgate.netplos.org It belongs to the phthalide (B148349) class of chemical compounds. The core structure of a phthalide consists of a bicyclic molecule featuring a γ-lactone ring fused to a benzene (B151609) ring. vulcanchem.com NBP is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or stereoisomers: L-NBP and D-NBP. scielo.brresearchgate.net The racemic mixture, containing both isomers, is often referred to as DL-3-n-butylphthalide. caymanchem.comcaymanchem.com

Historical Context in Preclinical Investigations

Following its isolation, 3-n-butylphthalide became a subject of extensive preclinical research, particularly for its potential neuroprotective effects. researchgate.net A significant body of research has explored its efficacy in various animal models of neurological conditions. nih.govmedkoo.com Preclinical studies have suggested that NBP may exert its effects through multiple mechanisms. These include reconstructing the microcirculation, protecting mitochondrial function, inhibiting neuronal apoptosis (programmed cell death), and reducing oxidative stress and inflammation. nih.govnih.govscispace.comnih.gov

Investigations in models of ischemic stroke have shown that NBP can reduce infarct volume and improve neurological outcomes. researchgate.netnih.gov Further research has extended to other areas, including models of Alzheimer's disease, Parkinson's disease, and vascular dementia, to evaluate the compound's broader neuroprotective potential. scielo.brnih.govnih.gov These extensive preclinical evaluations have established NBP as a significant compound in neuropharmacological research. researchgate.netresearchgate.net

Table 1: Summary of Preclinical Research Areas for 3-n-Butylphthalide (NBP)

Research Area Investigated Effects References
Ischemic Stroke Neuroprotection, improvement of microcirculation, anti-inflammatory, anti-apoptotic, antioxidant. nih.govnih.govscispace.comnih.gov
Neurodegenerative Diseases Potential therapeutic effects in models of Alzheimer's and Parkinson's disease. scielo.brnih.gov
Vascular Dementia Improvement of cognitive function in animal models. scielo.brnih.gov
Mitochondrial Function Protection against mitochondrial damage and improvement of energy metabolism. nih.govscispace.com

Significance of Stable Isotope Labeling in Pharmaceutical Sciences

Principles of Deuterium (B1214612) Incorporation for Research Applications

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. acanthusresearch.com In pharmaceutical sciences, the substitution of hydrogen (H) with its heavy isotope, deuterium (D), is a common and powerful strategy. nih.gov This process, known as deuteration, involves the addition of one neutron to the hydrogen atom. nih.govresearchgate.net

The key principle behind the utility of deuterium incorporation lies in the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is significantly stronger than the carbon-hydrogen (C-H) bond. mdpi.com This increased bond strength can make the C-D bond more resistant to chemical or enzymatic cleavage. mdpi.com As a result, deuteration at specific sites within a drug molecule can alter its metabolic pathways, often leading to enhanced metabolic stability against enzymatic degradation. nih.govclearsynthdeutero.com This modification can potentially improve a compound's pharmacokinetic profile. clearsynthdeutero.comnih.gov

Advantages of 3-Butylphthalide-d3 in Advanced Analytical Techniques

3-Butylphthalide-d3 is the deuterium-labeled version of 3-n-butylphthalide. medchemexpress.commedchemexpress.com Its primary and most critical application in research is as an internal standard for advanced analytical techniques, particularly quantitative mass spectrometry (MS) methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comscioninstruments.comlumiprobe.com

The advantages of using 3-Butylphthalide-d3 as an internal standard are numerous:

Accurate Quantification: Because 3-Butylphthalide-d3 is chemically almost identical to NBP, it co-elutes and experiences similar ionization efficiency and potential matrix effects during LC-MS/MS analysis. scioninstruments.com However, its increased mass allows it to be clearly distinguished from the unlabeled analyte by the mass spectrometer. clearsynth.comscioninstruments.com This allows it to serve as a stable reference point, enabling highly accurate and precise measurement of NBP concentrations in complex biological samples like plasma. plos.orgclearsynth.com

Compensation for Variability: The use of a deuterated internal standard compensates for variations that can occur during sample preparation, such as extraction losses, and for instrumental fluctuations or drift in sensitivity. clearsynth.comscioninstruments.com

Method Validation: It is essential for the robust development and validation of analytical methods, ensuring the procedure is reliable and reproducible. clearsynth.com

Table 2: Advantages of Deuterated Standards in Analytical Chemistry

Advantage Description References
Enhanced Accuracy Acts as a precise calibration reference, minimizing measurement errors. clearsynth.com
Improved Precision Compensates for variations in sample preparation and instrument performance. clearsynth.comscioninstruments.com
Matrix Effect Correction Helps correct for interferences from other compounds in complex biological samples. clearsynth.comscioninstruments.com
Reliable Quantification Enables accurate determination of analyte concentration by comparing its response to the known concentration of the internal standard. clearsynth.com

Research Rationale and Scope for 3-Butylphthalide-d3 Studies

The fundamental research rationale for the use of 3-Butylphthalide-d3 is to enable rigorous and reliable pharmacokinetic studies of NBP. nih.govmedchemexpress.com Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a research compound is a cornerstone of pharmaceutical development. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis to obtain this data. researchgate.netscioninstruments.com

The scope of studies utilizing 3-Butylphthalide-d3 is focused on quantitative bioanalysis. Researchers employ it as an internal standard in LC-MS/MS assays to precisely track the concentration of NBP over time in preclinical models. plos.org This allows for the detailed characterization of NBP's pharmacokinetic parameters. By providing the means for accurate quantification, 3-Butylphthalide-d3 is an indispensable tool for researchers seeking to understand the metabolic fate and disposition of NBP, thereby supporting further investigation into its mechanisms of action.

Properties

Molecular Formula

C₁₂H₁₁D₃O₂

Molecular Weight

193.26

Synonyms

3-Butyl-1(3H)-isobenzofuranone-d3;  3-n-Butylphthalide-d3

Origin of Product

United States

Synthesis and Isotopic Characterization of 3 Butylphthalide D3

Advanced Synthetic Methodologies for Deuterated 3-Butylphthalide

The synthesis of 3-Butylphthalide-d3 involves sophisticated chemical strategies to ensure the precise and efficient incorporation of deuterium (B1214612) atoms. These methods are critical for achieving the desired isotopic labeling with high purity.

Regiospecific Deuteration Strategies

Regiospecific deuteration is paramount to ensure that the deuterium atoms are located at the desired positions within the butyl group of the phthalide (B148349) structure. One common approach involves the use of deuterated reagents at a specific step in the synthesis. For instance, a deuterated n-butyllithium reagent (n-BuLi-d3) can be reacted with phthalic anhydride. mdpi.com This method introduces the deuterated butyl group in a single, controlled step.

Another strategy involves the reduction of a suitable precursor with a deuterium source. For example, the reduction of 3-n-butylidenephthalide to the corresponding ketoacid, followed by reduction with a deuterating agent like sodium borodeuteride (NaBH4), can yield the desired deuterated phthalide. researchgate.net Photocatalytic methods using deuterium oxide (D2O) as the deuterium source are also emerging as a powerful tool for regioselective C-H deuteration. researchgate.net

Optimization of Reaction Pathways for Isotopic Purity

Achieving high isotopic purity requires careful optimization of the entire reaction pathway. This includes the selection of solvents, reaction temperatures, and catalysts to minimize unwanted side reactions and isotopic scrambling. For example, in transition metal-catalyzed syntheses, the choice of the metal catalyst and ligands can significantly influence the efficiency and selectivity of the deuteration step. mdpi.com

The reaction conditions must be meticulously controlled to favor the desired deuteration and prevent the exchange of deuterium with hydrogen from other sources in the reaction mixture. The use of aprotic solvents and anhydrous conditions is often crucial. Furthermore, the purification of intermediates at various stages can help to remove any non-deuterated or partially deuterated byproducts, thereby enhancing the isotopic purity of the final product.

Analytical Confirmation of Deuterium Incorporation

Following the synthesis, it is essential to analytically confirm the successful incorporation of deuterium atoms and to assess the isotopic enrichment and purity of the 3-Butylphthalide-d3.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the location and extent of deuterium incorporation. pnnl.govnih.gov In a ¹H NMR spectrum of 3-Butylphthalide-d3, the absence or significant reduction of the signal corresponding to the terminal methyl protons of the butyl group confirms successful deuteration at this position.

²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium signal, providing definitive proof of its presence and location within the molecule. silantes.com Furthermore, ¹³C NMR can reveal changes in the carbon signals adjacent to the deuterated positions due to isotopic effects, further corroborating the deuteration. nih.gov The integration of the remaining proton signals against a known internal standard can be used to quantify the level of isotopic enrichment. nih.gov

Table 1: Representative NMR Data for 3-Butylphthalide

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H7.88dAromatic CH
¹H7.68tAromatic CH
¹H7.50mAromatic CH
¹H5.45tO-CH
¹H2.00-1.85mCH₂
¹H1.45-1.30mCH₂
¹H0.90tCH₃
¹³C170.5sC=O
¹³C151.0sAromatic C
¹³C134.0dAromatic CH
¹³C129.0dAromatic CH
¹³C125.5sAromatic C
¹³C122.0dAromatic CH
¹³C81.5dO-CH
¹³C34.0tCH₂
¹³C26.5tCH₂
¹³C22.5tCH₂
¹³C13.8qCH₃

Note: The chemical shifts for 3-Butylphthalide-d3 would show the absence or significant reduction of the signal at ~0.90 ppm in the ¹H NMR spectrum.

Mass Spectrometry (MS) for Molecular Mass and Isotopic Purity Verification

Mass spectrometry is a fundamental technique for verifying the molecular mass of the synthesized compound and confirming its isotopic purity. science.gov The mass spectrum of 3-Butylphthalide-d3 will show a molecular ion peak at a mass-to-charge ratio (m/z) that is three units higher than that of the unlabeled 3-Butylphthalide (C₁₂H₁₄O₂), which has a molecular weight of approximately 190.24 g/mol . wikipedia.org The molecular weight of 3-Butylphthalide-d3 (C₁₂H₁₁D₃O₂) is approximately 193.26 g/mol . medchemexpress.com

High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which allows for the unambiguous determination of the elemental formula and confirms the incorporation of three deuterium atoms. researchgate.net The relative intensities of the isotopic peaks in the mass spectrum can be used to calculate the isotopic purity, ensuring that the desired deuterated species is the predominant component. chemeurope.com

Chromatographic Purification and Purity Assessment

After synthesis and initial characterization, 3-Butylphthalide-d3 must be purified to remove any unreacted starting materials, non-deuterated or partially deuterated species, and other byproducts.

Chromatographic techniques are widely employed for this purpose. Silica gel column chromatography is a common method, often using a gradient of solvents such as hexane (B92381) and ethyl acetate (B1210297) to effectively separate the desired deuterated compound from impurities. vulcanchem.com

The purity of the final product is typically assessed using High-Performance Liquid Chromatography (HPLC). japsonline.combgb-analytik.com A reversed-phase HPLC method with a suitable column (e.g., C18) and a mobile phase, often a mixture of acetonitrile (B52724) and water, can provide a high-resolution separation. google.com The purity is determined by the area percentage of the main peak in the chromatogram. A purity of over 98% is generally required for research applications. vulcanchem.com

Advanced Bioanalytical Methodologies Utilizing 3 Butylphthalide D3

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The development of robust and sensitive LC-MS/MS methods is essential for determining the concentration of drugs and their metabolites in complex biological matrices. These assays provide the high selectivity and sensitivity required for preclinical research.

Role of 3-Butylphthalide-d3 as an Internal Standard in Preclinical Quantification

In quantitative bioanalysis, an internal standard (IS) is crucial for correcting variations in sample preparation and instrument response. 3-Butylphthalide-d3 serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of 3-n-butylphthalide. medchemexpress.com Because it has nearly identical physicochemical properties to the analyte (3-n-butylphthalide), it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This co-behavior allows for accurate correction of any analyte loss during sample processing and fluctuations in the MS signal, leading to highly precise and accurate quantification. researchgate.net The use of a SIL-IS like 3-Butylphthalide-d3 is considered the gold standard in quantitative LC-MS/MS, ensuring the reliability of pharmacokinetic data.

Optimization of Chromatographic Separation for 3-Butylphthalide and Metabolites

Effective chromatographic separation is fundamental to a successful LC-MS/MS assay, preventing interference from endogenous matrix components and other metabolites. For 3-n-butylphthalide and its metabolites, reversed-phase chromatography is commonly employed, utilizing C18 columns. nih.govnih.gov

Optimization of the mobile phase composition, typically a mixture of an aqueous solution (often containing a modifier like formic acid to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol, is critical. nih.govplos.org A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of the relatively hydrophobic 3-n-butylphthalide from its more polar metabolites, such as hydroxylated derivatives. nih.gov The flow rate and column temperature are also fine-tuned to achieve optimal peak shape and resolution within a reasonable run time. nih.govscielo.br For instance, a rapid chromatographic run time of 2.5 minutes has been achieved using a gradient elution program. nih.gov

Table 1: Example Chromatographic Conditions for 3-n-Butylphthalide Analysis

ParameterCondition
Column C18, e.g., ACQUITY BEH C18 (2.1 × 50 mm, 1.7 μm) nih.gov
Mobile Phase A Water with 0.1% formic acid nih.gov
Mobile Phase B Acetonitrile with 0.1% formic acid nih.gov
Flow Rate 0.3 mL/min nih.gov
Elution Gradient nih.gov
Injection Volume 5 µL plos.org
Column Temp 40°C plos.org

Matrix Effects and Compensation Strategies with Deuterated Standards

Biological matrices like plasma and tissue homogenates contain a multitude of endogenous components, such as phospholipids, that can interfere with the ionization of the analyte in the mass spectrometer's source. bioanalysis-zone.com This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. bioanalysis-zone.comlcms.cz

The use of 3-Butylphthalide-d3 as an internal standard is the most effective strategy to compensate for matrix effects. Since 3-Butylphthalide-d3 has the same retention time and ionization characteristics as the unlabeled analyte, it is affected by the matrix in the same way. researchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, ensuring the accuracy of the quantitative results. Other strategies to mitigate matrix effects include optimizing sample preparation techniques, such as protein precipitation or solid-phase extraction, and modifying chromatographic conditions to separate the analyte from interfering matrix components. bioanalysis-zone.commdpi.com

Application in Quantitative Analysis of 3-n-Butylphthalide and its Preclinical Metabolites

The validated LC-MS/MS methods incorporating 3-Butylphthalide-d3 are applied to determine the concentration of 3-n-butylphthalide and its metabolites in various biological samples, providing crucial data for understanding its pharmacokinetic profile.

Quantitative Determination in Biological Matrices (e.g., plasma, tissues, cell lysates)

LC-MS/MS assays have been successfully used to quantify 3-n-butylphthalide and its metabolites in rat plasma, brain tissue, and cell lysates. researchgate.netnih.govnih.gov Sample preparation typically involves protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins. nih.govmdpi.com The resulting supernatant, containing the analyte and the internal standard, is then injected into the LC-MS/MS system. This simple and rapid extraction method, combined with the sensitivity of the MS detector, allows for the analysis of a large number of samples, which is essential for preclinical studies. Studies have reported the simultaneous quantification of 3-n-butylphthalide and its major metabolites, providing a comprehensive understanding of its metabolic fate. nih.govresearchgate.net

Method Sensitivity, Precision, and Accuracy for Research Studies

The validation of bioanalytical methods according to regulatory guidelines ensures their reliability for research studies. Key validation parameters include sensitivity, precision, and accuracy.

Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For 3-n-butylphthalide in rat plasma, LLOQs as low as 0.5 ng/mL have been reported. nih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples). For the analysis of 3-n-butylphthalide, intra- and inter-day precision values are generally required to be within 15%, with accuracy also within ±15% of the nominal concentration. mdpi.com

Table 2: Representative LC-MS/MS Method Validation Parameters for 3-n-Butylphthalide Quantification

ParameterResult
Linearity Range 0.5 - 1000 ng/mL nih.gov
Correlation Coefficient (r²) > 0.998 nih.gov
Lower Limit of Quantification (LLOQ) 0.5 ng/mL nih.gov
Intra-day Precision < 8.71% mdpi.com
Inter-day Precision < 8.71% mdpi.com
Accuracy Within -8.53% to 6.38% mdpi.com

These validated, highly sensitive, and specific LC-MS/MS methods, which rely on 3-Butylphthalide-d3 as an internal standard, are indispensable for generating the high-quality data needed to evaluate the pharmacokinetic properties of 3-n-butylphthalide in preclinical research settings.

Emerging Analytical Techniques Integrating Isotopic Tracers

The use of stable isotope-labeled compounds, such as 3-Butylphthalide-d3, is a cornerstone of modern quantitative bioanalysis, primarily due to their utility in isotope dilution mass spectrometry (IDMS). doi.org 3-Butylphthalide-d3 serves as an ideal internal standard for the quantification of its non-labeled counterpart, 3-n-butylphthalide (NBP). medchemexpress.commedchemexpress.com Because it is chemically identical to the analyte, it co-elutes during chromatographic separation and experiences similar ionization and fragmentation behavior, but it is distinguishable by its higher mass. This allows for precise correction of analytical variability, including analyte loss during sample preparation and matrix-induced ionization suppression or enhancement. doi.orgmdpi.com

Emerging analytical techniques are leveraging these properties with greater sophistication, moving beyond simple quantification to provide deeper insights into metabolic pathways and spatial distribution in biological systems. The integration of 3-Butylphthalide-d3 with high-resolution mass spectrometry (HRMS) and advanced imaging technologies represents a significant evolution in bioanalytical capabilities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the principal platform for these analyses. vulcanchem.com In a typical workflow, a sample (e.g., plasma) is spiked with a known amount of 3-Butylphthalide-d3 before being processed. The extract is then analyzed by LC-MS/MS, where the instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (NBP) and the deuterated internal standard. nih.gov The ratio of the analyte's response to the internal standard's response is used to calculate the analyte's concentration with high accuracy and precision. nih.gov

Table 1: Representative LC-MS/MS Parameters for 3-n-Butylphthalide (NBP) and its Isotopic Tracer
CompoundRolePrecursor Ion (m/z)Product Ion (m/z)Analytical Principle
3-n-Butylphthalide (NBP)Analyte191.1145.1Quantification based on specific fragmentation. nih.gov
3-Butylphthalide-d3Internal Standard194.1 (Predicted)Monitored in a separate channelCorrects for sample loss and matrix effects. doi.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Metabolite Probing

An emerging application for 3-Butylphthalide-d3 extends beyond its role as a simple internal standard to that of a metabolic tracer. When administered in vivo, the deuterium (B1214612) label is carried through the metabolic process, allowing for the confident identification of NBP-derived metabolites. researchgate.net Techniques such as Quadrupole Time-of-Flight (Q-TOF) MS can detect the unique isotopic patterns created by the deuterium-labeled compounds. acs.org Researchers can specifically search the complex datasets generated from biological samples (e.g., plasma, urine) for pairs of signals separated by 3 Da (the mass difference between d3 and d0), which correspond to the unlabeled metabolite and its deuterated version. acs.org This stable isotope labeling-assisted approach significantly enhances the discovery and structural elucidation of novel metabolites. researchgate.netacs.org

Table 2: Use of 3-Butylphthalide-d3 in Tracing Major Metabolites of NBP
Parent CompoundKnown MetaboliteLabeled Metabolite TracerDetection Principle
3-n-Butylphthalide (NBP)10-hydroxy-NBP10-hydroxy-NBP-d3Detection of paired signals with a +3 Da mass shift in HRMS. researchgate.netacs.org
3-n-Butylphthalide (NBP)3-hydroxy-NBP3-hydroxy-NBP-d3Characteristic isotopic pattern aids in identification within complex spectra. researchgate.netacs.org
3-n-Butylphthalide (NBP)10-keto-NBP10-keto-NBP-d3Tracing the metabolic fate of the parent compound. researchgate.net
3-n-Butylphthalide (NBP)NBP-11-oic acidNBP-11-oic acid-d3Facilitates differentiation from endogenous molecules. researchgate.netacs.org

Mass Spectrometry Imaging (MSI)

A frontier in analytical methodology is the application of Mass Spectrometry Imaging (MSI), such as Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI, to study the spatial distribution of drugs and their metabolites directly in tissue sections. mdpi.com While studies have successfully mapped the distribution of unlabeled NBP in brain tissue following ischemic events, the integration of 3-Butylphthalide-d3 as an internal standard for quantitative MSI is a key emerging development. mdpi.com By applying the deuterated standard to the tissue section, it is possible to perform quantitative measurements, correcting for regional variations in ionization efficiency across the tissue. This would enable researchers to create a precise quantitative map, revealing not just if the drug reached a target area, but in what specific concentration, providing unparalleled insight into drug disposition at the site of action.

Preclinical Pharmacokinetic and Biodistribution Investigations of 3 N Butylphthalide Facilitated by 3 Butylphthalide D3

Absorption Profiles in In Vitro and In Vivo Non-Human Models

The absorption of 3-n-butylphthalide is characterized by its rapidity following oral administration in animal models.

Gastrointestinal Absorption Mechanisms

In vivo studies in rats demonstrate that 3-n-butylphthalide is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) being approximately 0.75 hours. researchgate.netnih.gov This swift absorption suggests an efficient passage through the gastrointestinal tract. Further investigations using in vitro models, such as the Caco-2 cell monolayer, indicate that the transport of NBP is likely mediated by passive membrane penetration through both paracellular (between cells) and transcellular (through cells) routes. nih.gov The intestinal microbiota has also been shown to influence the pharmacokinetics of NBP, suggesting that alterations in gut bacteria can affect its absorption and subsequent metabolism. biorxiv.orgplos.org Studies have shown that antibiotic treatment can alter the intestinal microbiota, leading to decreased expression of certain metabolic enzymes like CYP3A1 in the small intestine and liver, which in turn increases the in vivo exposure to NBP. biorxiv.orgplos.org

Influence of Deuterium (B1214612) Labeling on Absorption Kinetics (if applicable)

Currently, there is a lack of specific research data detailing the direct influence of deuterium labeling (as in 3-Butylphthalide-d3) on the absorption kinetics of 3-n-butylphthalide. Deuterium labeling is a common strategy in pharmacokinetic studies to trace the compound and its metabolites without altering the fundamental chemical properties. berstructuralbioportal.org This technique, known as stable isotope labeling, is advantageous as it does not involve radioactivity. While the substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect, where the rate of a reaction is altered, there is no available literature to confirm or quantify this effect for the absorption of 3-Butylphthalide-d3.

Tissue Distribution Studies in Experimental Animal Models

Following absorption, 3-n-butylphthalide and its metabolites are widely distributed throughout the body.

Distribution Across Biological Barriers (e.g., Blood-Brain Barrier)

A significant aspect of NBP's therapeutic potential lies in its ability to cross the blood-brain barrier (BBB). japsonline.com Studies in mice have demonstrated that NBP exhibits strong brain-targeting capabilities, with drug concentrations in the brain reaching levels comparable to those in the liver shortly after intravenous administration. japsonline.com Research indicates that NBP can protect the integrity of the BBB during ischemic events by upregulating tight junction proteins such as claudin-5 and zonula occludens-1 (ZO-1). nih.govmednexus.org By preserving the BBB, NBP helps to reduce its permeability and subsequent brain edema. cabidigitallibrary.orgeuropeanreview.orgfrontiersin.org However, some studies also suggest that the delivery of NBP from the blood to the brain can be limited by the BBB. researchgate.net

Elimination Pathways and Excretion Kinetics in Preclinical Systems

The elimination of 3-n-butylphthalide from the body occurs primarily through extensive metabolism followed by excretion.

In rats, after a single oral dose of [14C]NBP, approximately 99.85% of the administered radioactivity was recovered within 168 hours. researchgate.netnih.gov The primary route of excretion was urine, accounting for 85.12% of the dose, while feces accounted for 14.73%. researchgate.netnih.gov This indicates that NBP is well-absorbed and its metabolites are mainly cleared by the kidneys. The terminal elimination half-life in rats was determined to be 9.73 hours. researchgate.netnih.gov

Metabolic studies have identified numerous metabolites of NBP in rat plasma, urine, and feces, with as many as 49 metabolites being detected. researchgate.net The main metabolic pathways are oxidation of the butyl side chain, glucuronidation, and sulfation. researchgate.netresearchgate.netnih.gov In humans, major circulating metabolites include 10-hydroxy-NBP, 3-hydroxy-NBP, 10-keto-NBP, and NBP-11-oic acid. nih.gov The formation of these metabolites involves multiple cytochrome P450 (CYP450) isoforms, particularly CYP3A4, CYP2E1, and CYP1A2, as well as alcohol and aldehyde dehydrogenases. researchgate.netnih.gov The extensive metabolism of NBP results in very little of the unchanged drug being excreted. researchgate.net

Table of Pharmacokinetic Parameters for 3-n-butylphthalide in Rats

Parameter Value Reference
Tmax (Time to Maximum Concentration) 0.75 h researchgate.netnih.gov
t1/2 (Terminal Half-life) 9.73 h researchgate.netnih.gov
Primary Route of Excretion Urine (85.12%) researchgate.netnih.gov

| Blood/Plasma Ratio | 0.63 | researchgate.netnih.gov |

Table of Compounds

Compound Name
3-Butylphthalide-d3
3-n-butylphthalide
[14C]NBP
3H-NBP
claudin-5
zonula occludens-1
10-hydroxy-NBP
3-hydroxy-NBP
10-keto-NBP

Elucidation of Metabolic Pathways of 3 N Butylphthalide Using 3 Butylphthalide D3 As a Tracer

Identification and Structural Characterization of Preclinical Metabolites

Preclinical studies have revealed that 3-n-butylphthalide undergoes extensive metabolism, resulting in numerous metabolites. nih.govresearchgate.net Following administration, 23 distinct metabolites have been identified in plasma and urine. researchgate.netnih.gov The principal metabolic transformations involve modifications of the n-butyl side chain. nih.gov The major circulating metabolites identified are 10-Keto-NBP, 3-hydroxy-NBP, 10-hydroxy-NBP, and NBP-11-oic acid. researchgate.netnih.gov

Hydroxylation Pathways

The initial and primary metabolic pathway for 3-n-butylphthalide is hydroxylation occurring at various positions on the alkyl side chain. nih.gov Research has identified three main sites of hydroxylation:

3-hydroxylation: Introduction of a hydroxyl group at the C-3 position of the butyl side chain, leading to the formation of 3-hydroxy-NBP (M3-1). researchgate.netnih.gov

ω-1 (10-) hydroxylation: Hydroxylation at the second to last carbon (C-10) of the butyl chain, resulting in 10-hydroxy-NBP (M3-2). researchgate.netnih.gov This is a major circulating metabolite. nih.gov

ω (11-) hydroxylation: Hydroxylation at the terminal carbon (C-11) of the butyl chain, forming 11-hydroxy-NBP. researchgate.netnih.gov

Oxidation and Conjugation Reactions

Following the initial hydroxylation, the metabolites undergo further oxidation and conjugation reactions before excretion. nih.gov

Oxidation: The hydroxylated intermediates are substrates for further oxidation. For instance, 10-hydroxy-NBP (M3-2) can be oxidized to form 10-Keto-NBP (M2). researchgate.netnih.gov The primary alcohol metabolite, 11-hydroxy-NBP, is oxidized to an aldehyde and subsequently to a carboxylic acid, NBP-11-oic acid (M5-2). nih.govresearchgate.net The formation of this acidic metabolite is a rapid process. nih.gov Additionally, M5-2 can undergo β-oxidation, yielding phthalide-3-acetic acid in rat liver homogenate. nih.govresearchgate.net

Conjugation: The final step in the metabolic cascade for many of the metabolites is conjugation, which increases their water solubility and facilitates their elimination from the body. The primary conjugation pathway observed is glucuronidation. nih.gov The mono-hydroxylated products and the carboxylic acid metabolite, M5-2, are conjugated with glucuronic acid. researchgate.netnih.gov A significant portion of the administered dose is recovered in the urine as NBP-11-oic acid and its glucuronide conjugate. nih.govresearchgate.net

Table 1: Major Preclinical Metabolites of 3-n-Butylphthalide

Metabolite ID Name Metabolic Pathway
M3-1 3-hydroxy-NBP Hydroxylation
M3-2 10-hydroxy-NBP Hydroxylation
- 11-hydroxy-NBP Hydroxylation
M2 10-Keto-NBP Oxidation (from 10-hydroxy-NBP)
M5-2 NBP-11-oic acid Oxidation (from 11-hydroxy-NBP)
- Phthalide-3-acetic acid β-oxidation (from M5-2)
- Glucuronide Conjugates Conjugation (of hydroxylated metabolites and M5-2)

Enzyme Kinetics and Biotransformation Studies in Preclinical Models

In vitro studies using human and rat liver subcellular fractions have been crucial in identifying the specific enzymes responsible for the biotransformation of 3-n-butylphthalide.

Involvement of Cytochrome P450 Isoforms in Metabolic Reactions

The initial hydroxylation steps are primarily mediated by the Cytochrome P450 (CYP450) superfamily of enzymes. nih.gov In vitro phenotyping studies with human recombinant P450 isoforms have demonstrated that multiple enzymes are involved. researchgate.netnih.gov The key isoforms responsible for the formation of the hydroxylated metabolites (3-hydroxy-NBP, 10-hydroxy-NBP, and 11-hydroxy-NBP) are:

CYP3A4 researchgate.netnih.gov

CYP2E1 researchgate.netnih.gov

CYP1A2 researchgate.netnih.gov

In rats, the main metabolizing enzymes were identified as CYP2E1, CYP2C11, and CYP3A1/2. mdpi.com

Role of Other Enzymes (e.g., Alcohol Dehydrogenase, Aldehyde Dehydrogenase)

While CYP450 enzymes initiate the metabolism, other enzyme systems are critical for subsequent oxidation steps. nih.gov Studies using human subcellular fractions with hydroxylated metabolites as substrates revealed the involvement of both alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). nih.govresearchgate.net These enzymes catalyze the conversion of alcohol metabolites to aldehydes and then to carboxylic acids. nih.gov Specifically, ADH and ALDH are involved in the generation of 10-Keto-NBP (M2) and NBP-11-oic acid (M5-2) from their respective hydroxylated precursors. researchgate.netnih.gov

Table 2: Enzymes Involved in 3-n-Butylphthalide Metabolism

Metabolic Step Metabolite(s) Formed Primary Enzyme(s) Involved
Hydroxylation 3-hydroxy-NBP, 10-hydroxy-NBP, 11-hydroxy-NBP CYP3A4, CYP2E1, CYP1A2
Oxidation 10-Keto-NBP, NBP-11-oic acid Cytochrome P450, Alcohol Dehydrogenase, Aldehyde Dehydrogenase

Isotope Effects on Metabolic Stability and Rate (if observed)

The use of deuterated compounds like 3-Butylphthalide-d3 can sometimes lead to a kinetic isotope effect (KIE). wikipedia.org A KIE is a change in the reaction rate when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org This occurs because the bond involving the heavier isotope (like a carbon-deuterium bond) has a lower vibrational frequency and is stronger than the corresponding carbon-hydrogen bond, requiring more energy to break. wikipedia.orgyoutube.com This can result in a slower rate of metabolism for the deuterated compound. wikipedia.org

This principle is sometimes intentionally used in drug design to enhance metabolic stability and improve pharmacokinetic properties. wikipedia.orgnih.gov By replacing hydrogen atoms at metabolically vulnerable positions with deuterium (B1214612), the rate of oxidative metabolism by enzymes like CYP450 can be reduced. nih.gov

In the context of the reviewed preclinical studies on 3-n-butylphthalide metabolism, a kinetic isotope effect for 3-Butylphthalide-d3 was not specifically reported or quantified. The deuterated analog was primarily mentioned in its role as a stable isotope tracer and internal standard for accurate quantification in pharmacokinetic analysis. researchgate.net While a KIE is a known phenomenon, specific data on its impact on the metabolic rate and stability of 3-Butylphthalide-d3 have not been detailed in the available literature.

Mechanistic Research of 3 N Butylphthalide in Preclinical Models Without Direct Therapeutic Claims for D3

Cellular Mechanisms of Action (In Vitro Studies)

Modulation of Mitochondrial Function and Oxidative Stress Pathways

3-n-Butylphthalide (NBP) has been shown in various in vitro models to exert significant protective effects by modulating mitochondrial function and combating oxidative stress. nih.gov In a model of ischemic stroke using PC12 neuronal cells, pretreatment with NBP reversed the suppression of cell viability and the increase in apoptosis caused by oxygen and glucose deprivation (OGD). nih.gov This protective effect was associated with a reduction in oxidative damage, evidenced by increased activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) and decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and reactive oxygen species (ROS). nih.gov

Further mechanistic insights reveal that NBP enhances the expression of key players in the antioxidant response, including Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1). nih.govnih.gov NBP's influence extends to the core of cellular energy production. It has been demonstrated to attenuate mitochondrial dysfunction by preserving the mitochondrial membrane potential, which is crucial for maintaining mitochondrial integrity and function. nih.govd-nb.info Additionally, NBP treatment has been found to increase the activity of mitochondrial respiratory chain complexes I–IV and ATPase, thereby boosting cellular ATP levels that are often depleted under ischemic conditions. nih.govd-nb.info

In cardiac and neuronal cell models, NBP has demonstrated a capacity to protect mitochondria from oxidative damage. d-nb.infospandidos-publications.com Studies have shown that NBP can restore the activity of key mitochondrial enzymes such as isocitrate dehydrogenase, succinate (B1194679) dehydrogenase, malate (B86768) dehydrogenase, and α-ketoglutarate dehydrogenase following an ischemic insult. d-nb.info Furthermore, NBP promotes mitochondrial biogenesis, the process of generating new mitochondria, by upregulating the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and Sirtuin 1 (Sirt1). cas.cz

Table 1: Effects of 3-n-Butylphthalide on Mitochondrial Function and Oxidative Stress Markers in Preclinical In Vitro Models

Parameter Model System Effect of NBP Treatment Reference(s)
Cell Viability PC12 cells (OGD) Increased nih.gov
Superoxide Dismutase (SOD) Activity PC12 cells (OGD) Increased nih.gov
Malondialdehyde (MDA) Levels PC12 cells (OGD) Decreased nih.gov
Reactive Oxygen Species (ROS) Levels PC12 cells (OGD) Decreased nih.gov
Mitochondrial Membrane Potential H9c2 cells, PC12 cells Enhanced/Restored nih.govd-nb.info
Cellular ATP Levels H9c2 cells Increased d-nb.info
Nrf2 Expression PC12 cells Increased nih.gov
HO-1 Expression PC12 cells Increased nih.gov
Mitochondrial Respiratory Chain Complex Activity PC12 cells Increased nih.gov
PGC-1α and Sirt1 Expression Diabetic rat heart Upregulated cas.cz

Regulation of Apoptosis and Autophagy Pathways

NBP has been shown to modulate the intricate cellular processes of apoptosis (programmed cell death) and autophagy (cellular self-digestion) in various preclinical models. spandidos-publications.comnih.govfrontiersin.org Its neuroprotective effects are partly attributed to its ability to inhibit apoptotic cell death. nih.gov Studies have reported that NBP treatment can reduce the levels of cleaved caspase-3 and caspase-9, which are key executioner and initiator caspases in the apoptotic cascade, respectively. nih.govresearchgate.net The anti-apoptotic mechanism of NBP often involves the mitochondrial pathway, where it has been shown to regulate the expression of the Bcl-2 family of proteins. nih.gov For instance, NBP can increase the levels of the anti-apoptotic protein Bcl-2, thereby preventing the release of pro-apoptotic factors from the mitochondria. nih.govresearchgate.net

In addition to inhibiting apoptosis, NBP can also modulate autophagy, a cellular recycling process that can either promote cell survival or contribute to cell death depending on the context. nih.gov In certain neurodegenerative disease models, such as Parkinson's disease, NBP has been found to activate autophagy as a protective mechanism. nih.govscielo.br Specifically, NBP can enhance the degradation of misfolded proteins like α-synuclein by promoting their clearance through the autophagic pathway. nih.govkarger.com This is evidenced by the increased formation of autophagosomes and the upregulation of microtubule-associated protein light chain 3-II (LC3-II), a key marker of autophagy activation. nih.govscielo.br Furthermore, NBP has been observed to promote the colocalization of α-synuclein with LC3, indicating the engulfment of the aggregated protein by autophagosomes for subsequent degradation. nih.govresearchgate.net However, in other contexts, such as in multiterritory perforator flaps, NBP has been reported to inhibit autophagy and apoptosis by activating the AKT/mTOR signaling pathway. frontiersin.org

Table 2: Modulation of Apoptosis and Autophagy by 3-n-Butylphthalide in In Vitro Studies

Pathway Key Protein/Marker Model System Effect of NBP Treatment Reference(s)
Apoptosis Cleaved Caspase-3 Traumatic Brain Injury models Decreased nih.gov
Cleaved Caspase-9 Traumatic Brain Injury models Decreased nih.gov
Bcl-2 HUVECs, EAM model Increased nih.gov
Autophagy LC3-II PC12 cells (MPP+ treated) Upregulated nih.govscielo.br
Autophagosome formation PC12 cells (MPP+ treated) Induced nih.govscielo.br
α-Synuclein degradation PC12 cells (MPP+ treated) Enhanced nih.govkarger.com
AKT/mTOR signaling Ischemia reperfusion injury Activated nih.govfrontiersin.org

Influence on Inflammatory Signaling Cascades

NBP demonstrates significant anti-inflammatory properties by modulating key signaling cascades involved in the inflammatory response. spandidos-publications.comnih.gov In preclinical models of neuroinflammation, NBP has been shown to inhibit the activation of microglia and astrocytes, which are the primary immune cells of the central nervous system. karger.com A key mechanism underlying this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. karger.com NBP has been observed to suppress the degradation of IκBα, a protein that inhibits NF-κB, thereby preventing the translocation of NF-κB into the nucleus where it would otherwise trigger the expression of pro-inflammatory genes. karger.com

Consequently, NBP treatment leads to a reduction in the production of various pro-inflammatory molecules. nih.gov Studies have documented that NBP can decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). karger.come-century.us It also inhibits the expression of enzymes like Cyclooxygenase-2 (COX-2), which are involved in the synthesis of inflammatory mediators. karger.com

Beyond the NF-κB pathway, NBP also influences other inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. spandidos-publications.comfrontiersin.org In certain models, NBP has been shown to inhibit the phosphorylation of JNK and p38, which are components of the MAPK pathway involved in inflammatory responses. spandidos-publications.com Furthermore, NBP can inhibit the STAT3/NF-κB pathway while activating the anti-inflammatory AMPK/SIRT1 signaling pathway. frontiersin.org

Table 3: Impact of 3-n-Butylphthalide on Inflammatory Signaling in Preclinical Models

Signaling Pathway/Molecule Model System Effect of NBP Treatment Reference(s)
NF-κB Pathway Cultured Astrocytes, CCH rats Inhibited karger.comfrontiersin.org
Pro-inflammatory Cytokines (TNF-α, IL-1β) Cultured Astrocytes, Alzheimer's mice Decreased karger.come-century.us
COX-2 Expression Cultured Astrocytes Decreased karger.com
MAPK Pathway (p-JNK, p-p38) LPS-induced PD mouse model Inhibited spandidos-publications.com
STAT3 Pathway CCH rats Inhibited frontiersin.org
AMPK/SIRT1 Pathway CCH rats Activated frontiersin.org

Impact on Endoplasmic Reticulum Stress Response

NBP has been shown to mitigate endoplasmic reticulum (ERS) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. nih.gov ERS is implicated in various pathological conditions and can lead to cellular dysfunction and apoptosis. spandidos-publications.com In preclinical studies, NBP has demonstrated the ability to alleviate ERS in different disease models. cas.czfrontiersin.org

In a model of diabetic nephropathy, DL-NBP was found to reduce ERS, which in turn suppressed podocyte apoptosis. frontiersin.org Mechanistically, NBP treatment has been shown to significantly suppress the expression of key ERS-related marker proteins. ijbs.comresearchgate.net These include the chaperone protein GRP78 (glucose-regulated protein 78), also known as BiP, and the key mediator of ERS-induced apoptosis, CHOP (C/EBP homologous protein). cas.czfrontiersin.org Furthermore, NBP has been reported to inhibit the activation of other ERS sensors and effectors such as phosphorylated eIF2α (p-eIF2α), ATF-6, and cleaved-caspase 12. cas.czijbs.com By downregulating these critical components of the unfolded protein response (UPR), NBP helps to restore ER homeostasis and protect cells from ERS-induced damage. cas.czijbs.com

Table 4: Effects of 3-n-Butylphthalide on Endoplasmic Reticulum Stress Markers

ERS Marker Model System Effect of NBP Treatment Reference(s)
CHOP Diabetic rats, SCI models Decreased cas.czijbs.com
GRP78 (BiP) SCI models, Diabetic nephropathy Decreased frontiersin.orgijbs.com
p-eIF2α Diabetic rats Decreased cas.cz
ATF-6 SCI models, Diabetic nephropathy Decreased frontiersin.orgijbs.com
Cleaved-caspase 12 SCI models Decreased ijbs.com
XBP-1 SCI models Decreased ijbs.com

Effects on Protein Deposition and Aggregation (e.g., α-Synuclein degradation)

A key pathological feature of several neurodegenerative diseases, including Parkinson's disease, is the abnormal deposition and aggregation of specific proteins. nih.gov NBP has been shown to play a role in decreasing this abnormal protein deposition, particularly of α-synuclein. nih.govnih.gov

In a cellular model of Parkinson's disease using PC12 cells, NBP was found to protect against neurotoxicity by activating the autophagy-mediated degradation of α-synuclein. nih.govscielo.br This was demonstrated by the observation that NBP treatment enhanced the colocalization of α-synuclein with the autophagy marker LC3. nih.govresearchgate.net This suggests that NBP facilitates the engulfment of α-synuclein aggregates by autophagosomes, targeting them for breakdown. nih.gov Western blot analysis further confirmed that NBP inhibited the elevated expression of α-synuclein induced by the neurotoxin MPP+ and concurrently upregulated the expression of LC3-II, a marker for autophagy activation. nih.govscielo.br This indicates that NBP actively promotes the clearance of pathogenic protein aggregates, which is a crucial neuroprotective mechanism. nih.govkarger.com

Molecular Interactions and Target Identification Studies

Identifying the direct molecular targets of a compound is crucial for understanding its mechanism of action. For NBP, a quantitative chemical proteomics approach combined with molecular docking studies has begun to shed light on its potential protein interactions. frontiersin.orgamegroups.orgnih.gov

Using a probe based on the molecular structure of NBP in bEnd.3 cells, a study identified several potential protein targets. frontiersin.org Among these, Cytochrome C oxidase 7c (Cox7c), a subunit of the mitochondrial respiratory chain complex IV, was identified as a key interacting target. frontiersin.org The study suggested that NBP might directly activate Cox7c, leading to increased ATP production, reduced ROS release, and stabilization of the mitochondrial membrane potential. frontiersin.org

Another study employing a similarity ensemble approach (SEA) in combination with molecular docking predicted several other potential targets for NBP. amegroups.orgnih.gov This computational method identified NAD(P)H quinone oxidoreductase (NQO1), Indoleamine 2,3-dioxygenase (IDO), and NADH-ubiquinone oxidoreductase (a component of mitochondrial complex I) as likely binding partners. amegroups.orgnih.gov Molecular docking analyses provided further insights into the potential binding modes of NBP with these proteins, suggesting that NBP could competitively inhibit their function. amegroups.orgnih.gov For example, it was predicted that NBP could bind to the same site on NQO1 as its substrate FAD. amegroups.orgnih.gov Similarly, it was suggested that NBP could interact with the inhibitor-binding site of IDO and competitively embed itself into the NADH-ubiquinone oxidoreductase complex, thereby affecting mitochondrial respiration. amegroups.orgnih.gov

Table 5: Potential Molecular Targets of 3-n-Butylphthalide

Predicted Target Protein Method of Identification Predicted Effect of NBP Interaction Reference(s)
Cytochrome C oxidase 7c (Cox7c) Chemical Proteomics Direct activation, increased ATP production, reduced ROS frontiersin.org
NAD(P)H quinone oxidoreductase (NQO1) Similarity Ensemble Approach & Molecular Docking Competitive inhibition amegroups.orgnih.gov
Indoleamine 2,3-dioxygenase (IDO) Similarity Ensemble Approach & Molecular Docking Inhibition amegroups.orgnih.gov
NADH-ubiquinone oxidoreductase (Complex I) Similarity Ensemble Approach & Molecular Docking Competitive inhibition, modulation of mitochondrial respiration amegroups.orgnih.gov
GSK-3β Molecular Docking Good binding ability cjter.com

Receptor Binding and Ligand Interactions

Preclinical investigations have explored the interaction of 3-n-butylphthalide with various cellular receptors and its role in modulating signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway.

Studies have shown that DL-3-n-butylphthalide (NBP) can prevent neuronal cell death in models of focal cerebral ischemia by acting on the JNK pathway. medsci.orgmdpi.com The proapoptotic signaling mediated by the phosphorylation of JNK and p38 has been observed to be downregulated by NBP treatment both in laboratory cell cultures (in vitro) and in animal models (in vivo). mdpi.com This suggests that NBP interferes with the signaling cascade that leads to programmed cell death. Specifically, NBP has been found to decrease the levels of phosphorylated JNK (p-JNK) without affecting the levels of phosphorylated ERK, indicating a specific action on the JNK activation pathway following cerebral ischemia/reperfusion. nih.govdovepress.com In a mouse model of Parkinson's disease induced by lipopolysaccharide (LPS), NBP treatment inhibited the LPS-induced phosphorylation of JNK and p38, further supporting its role in modulating these pathways. researchgate.net

Molecular docking analyses have been employed to predict the binding affinity of NBP with various protein targets. For instance, (3S)-butylphthalide has been shown to have a predicted binding affinity with NLRP3, a key component of the inflammasome. researchgate.net These computational studies provide a model for how NBP might physically interact with receptor proteins to exert its effects.

Enzyme Modulation and Inhibition Kinetics

Research into the enzymatic interactions of 3-n-butylphthalide has revealed its capacity to modulate the activity of several key enzymes. A notable area of investigation has been its effect on monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of neurotransmitters.

Studies have demonstrated that 3-n-butylphthalide and its metabolites can inhibit the activity of the MAO-A enzyme. nih.govresearchgate.netbmj.com The most active inhibitor among the tested metabolites was a carboxylic acid derivative of the lactone, which exhibited a potent inhibitory constant (Ki) of less than 0.001 µmol/L. researchgate.netbmj.com Isothermal titration calorimetry (ITC) has been used to analyze the protein-ligand interactions, confirming that the tested compounds can reduce the rate of 5-HT deamination by MAO-A. nih.gov

In addition to MAO-A, NBP has been shown to influence the activity of enzymes involved in oxidative stress. For example, NBP treatment has been associated with an increase in the activity of superoxide dismutase (SOD) and a decrease in the levels of malondialdehyde (MDA), a marker of lipid peroxidation. dovepress.com Furthermore, in vitro studies have indicated that multiple cytochrome P450 (P450) isoforms, particularly CYP3A4, 2E1, and 1A2, are involved in the metabolism of NBP. dovepress.com

Gene Expression and Signal Transduction Pathway Analysis

The biological effects of 3-n-butylphthalide are underpinned by its ability to modulate various gene expression profiles and signal transduction pathways. A significant body of research has focused on its influence on pathways related to inflammation, cell survival, and angiogenesis.

Inflammatory and Cell Survival Pathways: NBP has been shown to suppress inflammatory responses by blocking the NF-κB signaling pathway. mednexus.orgaginganddisease.org It also downregulates the expression of pro-inflammatory factors such as IL-6, IL-1β, and TNFα. frontiersin.org In models of chronic cerebral hypoperfusion, NBP was found to inhibit the STAT3/NF-κB pathway while activating the AMPK/SIRT1 signaling pathway, which is involved in cellular energy homeostasis and stress resistance. frontiersin.org Furthermore, NBP has been observed to attenuate neuroinflammation by inhibiting the activation of the NLRP3 inflammasome. cas.cz

Angiogenesis Pathways: Studies have demonstrated that NBP promotes angiogenesis, the formation of new blood vessels, by upregulating the hedgehog signaling pathway and activating the transcription factor Gli1. frontiersin.org This leads to an increased production of angiogenic growth factors like VEGFA and CD31. frontiersin.org

Oxidative Stress Response Pathways: NBP has been shown to exhibit antioxidant activity by enhancing the nuclear accumulation of Nrf2 (nuclear factor erythroid 2-related factor 2) and increasing the expression of its downstream targets, HO-1 and NQO1. spandidos-publications.com This modulation of the Nrf2 pathway is believed to be a key mechanism behind its neuroprotective effects against oxidative stress. spandidos-publications.com

Other Signaling Pathways: In preclinical models of myocardial ischemia-reperfusion injury, NBP was found to protect the myocardium by activating mitophagy, a process of selective autophagy of mitochondria, which is mediated by the PINK1/Parkin pathway. researchgate.net In the context of cancer research, NBP has been reported to suppress the PD-1/PD-L1 signaling axis, which is a critical pathway in immune evasion by tumor cells. aginganddisease.org

The following table summarizes the key signaling pathways modulated by 3-n-butylphthalide and the observed effects in preclinical models.

Pathway NameKey Proteins/Genes ModulatedObserved EffectReference(s)
JNK/p38 MAPK Pathway p-JNK, p-p38Downregulation of pro-apoptotic signaling mdpi.comdovepress.comresearchgate.netmednexus.org
NF-κB Pathway NF-κB, IκBInhibition of pro-inflammatory gene expression mednexus.orgaginganddisease.orgfrontiersin.orgspandidos-publications.com
Hedgehog Pathway Shh, Gli1, VEGFA, CD31Promotion of angiogenesis frontiersin.org
AMPK/SIRT1 Pathway p-AMPK, SIRT1Activation of cellular energy sensing and stress response frontiersin.org
Nrf2 Pathway Nrf2, HO-1, NQO1Enhancement of antioxidant response spandidos-publications.com
NLRP3 Inflammasome NLRP3, Caspase-1, IL-1βInhibition of inflammasome activation and neuroinflammation researchgate.netcas.cz
PINK1/Parkin Pathway PINK1, Parkin, LC3-IIActivation of mitophagy researchgate.net
PD-1/PD-L1 Pathway PD-1, PD-L1Inhibition of immune checkpoint signaling aginganddisease.org

Preclinical Pharmacodynamic Markers and Their Monitoring

In preclinical studies of 3-n-butylphthalide, a variety of pharmacodynamic markers have been utilized to assess its biological activity and therapeutic potential. These markers provide measurable indicators of the compound's effects on physiological and pathological processes.

Markers of Neuroinflammation: A key aspect of NBP's activity is its anti-inflammatory effect. This is often monitored by measuring the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). frontiersin.org The expression of these cytokines can be quantified at both the mRNA level using real-time polymerase chain reaction (RT-PCR) and the protein level through methods like Western blotting and ELISA. researchgate.netfrontiersin.org Additionally, the activation of microglia and astrocytes, which are key cellular mediators of neuroinflammation, is monitored using immunohistochemistry with markers like Iba1 for microglia and GFAP for astrocytes. cas.cz The infiltration of immune cells, such as myeloid cells, into the brain tissue can be assessed using flow cytometry. frontiersin.org

Markers of Angiogenesis: The pro-angiogenic effects of NBP are evaluated by monitoring markers of new blood vessel formation. Vascular endothelial growth factor (VEGF) and its receptor VEGFR-2, as well as CD31 (also known as PECAM-1), are commonly used markers. nih.govfrontiersin.org The expression of these markers can be measured by Western blotting and immunohistochemistry. nih.govfrontiersin.org Functional angiogenesis can be assessed by measuring cerebral blood flow using techniques like laser Doppler flowmetry. frontiersin.org

Markers of Apoptosis: To evaluate the anti-apoptotic effects of NBP, the levels of key proteins in the apoptotic cascade are monitored. Cleaved caspase-3 is a critical executioner caspase, and its levels are frequently measured by Western blot and immunohistochemistry to quantify apoptosis. medsci.org The release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria, which are upstream events in the apoptotic pathway, are also monitored. mdpi.com

Markers of Oxidative Stress: The antioxidant properties of NBP are assessed by measuring markers of oxidative stress. This includes quantifying the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a product of lipid peroxidation. dovepress.com Conversely, the activity of antioxidant enzymes like superoxide dismutase (SOD) is also measured to indicate an enhanced antioxidant defense. dovepress.com

The table below provides a summary of key preclinical pharmacodynamic markers for 3-n-butylphthalide and the common methods for their monitoring.

Marker CategorySpecific MarkerMonitoring Method(s)Reference(s)
Neuroinflammation IL-6, IL-1β, TNF-αRT-PCR, Western Blot, ELISA frontiersin.org
Microglial Activation (Iba1)Immunohistochemistry cas.cz
Myeloid Cell InfiltrationFlow Cytometry frontiersin.org
Angiogenesis VEGF, CD31Western Blot, Immunohistochemistry nih.govfrontiersin.org
Cerebral Blood FlowLaser Doppler Flowmetry frontiersin.org
Apoptosis Cleaved Caspase-3Western Blot, Immunohistochemistry medsci.org
Cytochrome c, AIFWestern Blot mdpi.com
Oxidative Stress ROS, MDABiochemical Assays dovepress.com
SOD ActivityBiochemical Assays dovepress.com

Advanced Preclinical Studies and Research Applications for 3 N Butylphthalide, with Potential for 3 Butylphthalide D3 As a Tool

Investigation in In Vivo Animal Models of Neurological Conditions (e.g., Stroke, Neurodegeneration)

3-n-Butylphthalide (NBP) has been extensively investigated in various in vivo animal models of neurological conditions, demonstrating its potential as a neuroprotective agent. nih.govaginganddisease.org Originally extracted from celery seeds, both the l-isomer (l-3-n-butylphthalide) and the synthetic racemic form (dl-3-n-butylphthalide) have been the subject of numerous preclinical studies. aginganddisease.orgnih.gov These studies have utilized models of ischemic stroke, such as transient middle cerebral artery occlusion (MCAO) and photothrombosis-induced permanent cerebral ischemia, as well as models for neurodegenerative diseases like Alzheimer's and Parkinson's disease. aginganddisease.orgnih.govfrontiersin.orgfrontiersin.org

Neuroprotective Effects in Ischemic Models (e.g., cerebral blood flow, angiogenesis, neurogenesis)

In animal models of ischemic stroke, NBP has shown significant neuroprotective effects. bmj.comfrontiersin.org A key mechanism is its ability to improve cerebral blood flow and promote the formation of new blood vessels (angiogenesis). aginganddisease.orgbmj.comdovepress.comfrontiersin.org Studies have shown that NBP treatment can increase local cerebral blood flow (LCBF) and enhance collateriogenesis, the development of collateral blood vessels, which is critical for the outcome of ischemic stroke. aginganddisease.orgbmj.com This is accompanied by the upregulation of several key factors involved in vascular growth, including vascular endothelial growth factor (VEGF), angiopoietin-1 (Ang-1), and endothelial-derived nitric oxide synthase (eNOS). aginganddisease.orgnih.govnih.gov

NBP also promotes neurogenesis, the formation of new neurons. nih.govdovepress.com In post-stroke and traumatic brain injury (TBI) models, NBP treatment has been shown to increase the number of newly formed neurons in the peri-infarct region. nih.govnih.gov This regenerative activity is associated with an increase in brain-derived neurotrophic factor (BDNF), a key molecule for neuronal survival and growth. nih.gov

Key Findings in Ischemic Models:

Increased Cerebral Blood Flow: NBP treatment has been found to improve local cerebral blood flow in ischemic regions. aginganddisease.orgbmj.com

Enhanced Angiogenesis and Arteriogenesis: Studies report an increase in the number and diameter of cerebral microvessels and collateral arteries following NBP administration. aginganddisease.orgbmj.comaging-us.com This is linked to the upregulation of pro-angiogenic factors like VEGF and Ang-1. aginganddisease.org

Promotion of Neurogenesis: NBP stimulates the generation of new neurons in the injured brain, a process linked to increased BDNF expression. nih.govnih.gov

Table 1: Effects of 3-n-Butylphthalide in Preclinical Ischemic Stroke Models
EffectModelKey FindingsAssociated Markers
Improved Cerebral Blood FlowMouse Ischemic Stroke ModelSignificantly improved local cerebral blood flow (LCBF). aginganddisease.orgeNOS aginganddisease.org
Enhanced AngiogenesisRat MCAO Model, Mouse Ischemic Stroke ModelIncreased number of cerebral microvessels and promoted microvascular angiogenesis. aginganddisease.orgbmj.comaging-us.comVEGF, Ang-1, CD31, Glut-1 aginganddisease.orgfrontiersin.org
Promoted ArteriogenesisMouse Ischemic Stroke ModelIncreased diameter of ipsilateral collaterals and arterial area in ischemic regions. aginganddisease.orgα-smooth muscle actin (αSMA) aginganddisease.org
Stimulated NeurogenesisMouse TBI Model, Cerebral Ischemic Rat ModelIncreased number of newly generated neurons (NeuN+/BrdU+ cells). nih.govdovepress.comBDNF, MMP-9 nih.govnih.gov

Cognitive Function Assessment in Preclinical Models

NBP has demonstrated the ability to ameliorate cognitive deficits in various preclinical models. researchgate.net In animal models of Alzheimer's disease (AD), such as the 3xTg-AD and APP/PS1 transgenic mice, l-NBP treatment significantly improved learning and memory. nih.govnih.gov These improvements are associated with a reduction in amyloid-β (Aβ) plaque deposition and tau hyperphosphorylation. nih.govspandidos-publications.com Furthermore, in a rat model of chronic cerebral hypoperfusion, a condition that can lead to vascular dementia, NBP was shown to improve spatial learning and memory. termedia.pl Studies in cynomolgus monkeys have also verified the ameliorative effects of DL-3-n-butylphthalide on post-stroke cognitive impairments. bmj.com

Key Findings on Cognitive Function:

Alzheimer's Disease Models: l-NBP improved learning and long-term spatial memory in 3xTg-AD mice. nih.gov It also alleviated cognitive impairment in APP/PS1 mice. nih.gov

Vascular Dementia Models: NBP improved spatial learning and memory in rats with chronic cerebral hypoperfusion. termedia.pl

Epilepsy Models: In a pilocarpine-induced chronic epileptic mouse model, NBP rescued cognitive and emotional impairments. nih.gov

Table 2: Cognitive Function Assessment in Preclinical Models with 3-n-Butylphthalide
Neurological Condition ModelAnimal ModelCognitive OutcomeAssociated Mechanisms
Alzheimer's Disease3xTg-AD MiceImproved learning and long-term spatial memory. nih.govReduced cerebral Aβ plaque deposition, enhanced α-secretase activity. nih.gov
Alzheimer's DiseaseAPP/PS1 MiceAlleviated cognitive impairment. nih.govInhibited tau hyperphosphorylation, augmented microglial phagocytosis. spandidos-publications.comnih.gov
Chronic Cerebral HypoperfusionRat ModelImproved spatial learning and memory. termedia.pl-
Post-Stroke Cognitive ImpairmentCynomolgus MonkeysImproved working memory. bmj.comAlleviation of secondary brain damage. bmj.com
Chronic EpilepsyPilocarpine-induced Epileptic MiceRescued cognitive and emotional impairments. nih.govReduced neuronal loss, increased expression of PSD95 and GAD65/67. nih.gov

Modulation of Neuroinflammation and Microglial Activation

A significant aspect of NBP's neuroprotective action is its ability to modulate neuroinflammation, a common feature in both acute brain injury and chronic neurodegenerative diseases. frontiersin.orgbmj.comdovepress.comaging-us.com NBP has been shown to suppress the activation of microglia, the primary immune cells of the central nervous system. frontiersin.org In models of Parkinson's disease, NBP reduced the number of reactive microglia and attenuated neuroinflammation. frontiersin.org Similarly, in ischemic stroke models, NBP inhibits the activation of vascular inflammation and reduces the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). aginganddisease.orgaging-us.com This anti-inflammatory effect is mediated, in part, through the inhibition of signaling pathways such as NF-κB. frontiersin.org

Key Findings on Neuroinflammation:

Microglial Inhibition: NBP suppresses microglial activation and reduces the production of pro-inflammatory molecules. frontiersin.org

Cytokine Reduction: Treatment with NBP leads to decreased levels of inflammatory cytokines, including IL-1β and TNF-α, in the brain. aging-us.come-century.us

Inhibition of Inflammatory Pathways: NBP has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. frontiersin.org

Effects on Cellular Regeneration and Repair Mechanisms

Beyond its immediate neuroprotective effects, 3-n-butylphthalide also promotes cellular regeneration and repair mechanisms, contributing to long-term functional recovery. frontiersin.orgaging-us.com In a mouse model of traumatic brain injury (TBI), chronic treatment with NBP increased neurogenesis and angiogenesis in the post-TBI brain. nih.govnih.gov This was associated with the upregulation of regenerative genes, including brain-derived neurotrophic factor (BDNF), vascular endothelial growth factor (VEGF), and matrix metallopeptidase 9 (MMP-9). nih.govnih.gov These findings suggest that NBP not only protects neurons from initial injury but also creates a more favorable environment for tissue repair and regeneration. aging-us.com

Exploration in Other Preclinical Disease Models (e.g., Osteoporosis, Cardiotoxicity)

Recent research has begun to explore the therapeutic potential of 3-n-butylphthalide beyond neurological disorders.

In a preclinical model of osteoporosis , NBP was found to inhibit osteoclastogenesis (the formation of bone-resorbing cells) and prevent bone loss in an ovariectomized rat model. nih.govnih.gov The mechanism appears to involve the reduction of intracellular reactive oxygen species (ROS) and the inhibition of the MAPK and NFATc1 signaling pathways. nih.gov

In the context of cardiotoxicity , particularly that induced by the chemotherapy drug doxorubicin (B1662922) (DOX), dl-3-n-butylphthalide has demonstrated protective effects. nih.govnih.gov In both in vivo and in vitro models, NBP was shown to improve cardiac function and mitigate cardiac inflammation, apoptosis, fibrosis, and mitochondrial damage. nih.govnih.gov This cardioprotective effect is linked to its antioxidant activity, specifically through the inhibition of the Nrf2/Keap1 complex formation. nih.gov

Table 3: Effects of 3-n-Butylphthalide in Other Preclinical Disease Models
Disease ModelAnimal/Cell ModelKey FindingsAssociated Mechanisms
OsteoporosisOvariectomized Rat ModelInhibited osteoclastogenesis and prevented bone loss. nih.govnih.govReduced intracellular ROS, inhibited MAPK and NFATc1 signaling pathways. nih.gov
Doxorubicin-induced CardiotoxicityMale C57BL/6 Mice and H9C2 MyoblastsImproved cardiac function, reduced inflammation, apoptosis, and fibrosis. nih.govnih.govInhibited Nrf2/Keap1 complex formation, antioxidant activity. nih.gov

Role of 3-Butylphthalide-d3 in Quantitative Systems Pharmacology (QSP) and Translational Research

3-Butylphthalide-d3 is the deuterium-labeled version of 3-n-butylphthalide. medchemexpress.com In pharmaceutical research, stable isotope-labeled compounds like 3-Butylphthalide-d3 serve as critical tools, particularly as internal standards for quantitative analysis using mass spectrometry. medchemexpress.com This is essential for accurately determining the concentration of the parent drug and its metabolites in biological samples during pharmacokinetic studies. medchemexpress.comresearchgate.net

In the context of Quantitative Systems Pharmacology (QSP), which aims to build predictive models of drug efficacy and safety, precise pharmacokinetic data is fundamental. By providing a reliable method for quantification, 3-Butylphthalide-d3 can enhance the development and validation of QSP models for 3-n-butylphthalide. These models can simulate the drug's behavior in different patient populations and disease states, helping to optimize dosing regimens and predict clinical outcomes.

For translational research, which bridges the gap between preclinical findings and clinical application, robust and reproducible data are paramount. The use of 3-Butylphthalide-d3 as an internal standard ensures the accuracy of pharmacokinetic measurements across different studies and animal models, from rodents to non-human primates, and ultimately in human clinical trials. bmj.commedchemexpress.com This consistency is vital for establishing a clear understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of successful drug development. The deuteration itself can also potentially alter the metabolic profile of the drug, which is another area of interest in drug development. medchemexpress.com

Novel Derivatization and Analogue Development (focus on research tools)

The development of novel derivatives and analogues of 3-n-butylphthalide (NBP) extends beyond the pursuit of enhanced therapeutic efficacy to the creation of sophisticated research tools. These tools are instrumental in elucidating the molecular mechanisms of NBP, identifying its biological targets, and understanding its metabolic fate. The strategic modification of the NBP scaffold to incorporate reporter tags or isotopic labels provides powerful probes for advanced preclinical research.

One of the foremost strategies in developing research tools for NBP is the synthesis of molecules suitable for activity-based protein profiling (ABPP). nih.gov This chemoproteomic technique is designed to map the protein targets of a bioactive compound within a complex biological system. nih.gov A notable example is the creation of an NBP probe where a terminal alkyne group is integrated into the NBP molecular structure. frontiersin.org This modification allows the probe to engage in "click chemistry," a highly efficient and specific reaction, with reporter tags such as biotin (B1667282) or fluorescent dyes. idtdna.comnih.govgbiosciences.com

In a specific application, an alkyne-modified NBP probe was utilized to identify its interacting proteins in endothelial cells. nih.govfrontiersin.org The probe, by mimicking the action of NBP, was able to bind to its protein targets. frontiersin.org Subsequent introduction of an azide-biotin tag, which selectively reacts with the alkyne group on the probe, allowed for the capture and isolation of these protein-probe complexes using streptavidin-coated beads in a pull-down assay. nih.govfishersci.co.uk The captured proteins were then identified using mass spectrometry. nih.gov This approach successfully identified 155 potential protein targets of NBP. nih.gov Further investigation highlighted Cytochrome C oxidase 7c (Cox7c) as a key interacting protein, a finding that was validated by observing that NBP could compete with the probe for binding, thus confirming the specificity of the interaction. nih.govfrontiersin.org

Interactive Table 1: NBP-Based Chemical Probe for Target Identification

Probe Type Modification Methodology Key Finding Reference
NBP Chemical Probe Introduction of a terminal alkyne group Activity-Based Protein Profiling (ABPP) coupled with Click Chemistry and Mass Spectrometry Identification of 155 potential protein targets, with Cytochrome C oxidase 7c (Cox7c) validated as a key interacting protein. nih.gov, frontiersin.org

Beyond target identification, the development of fluorescently labeled NBP analogues holds promise for visualizing the subcellular localization of the compound. revvity.comsartorius.combeilstein-journals.orgnih.gov By attaching a fluorescent moiety to the NBP structure, researchers can potentially track its distribution within living cells using advanced microscopy techniques, providing insights into its sites of action. sartorius.com Similarly, biotinylated NBP analogues can serve as valuable tools for a variety of affinity-based assays to study protein-drug interactions. fishersci.co.uk

The Role of 3-Butylphthalide-d3 as a Research Tool

Isotopically labeled compounds are indispensable tools in modern drug discovery and development, particularly for studying absorption, distribution, metabolism, and excretion (ADME). medchemexpress.comcas.cn 3-Butylphthalide-d3, a deuterated analogue of 3-n-butylphthalide, serves as a critical research tool in preclinical studies of NBP. medchemexpress.com In 3-Butylphthalide-d3, three hydrogen atoms on the butyl side chain are replaced with deuterium (B1214612) atoms. medchemexpress.com

The primary application of 3-Butylphthalide-d3 is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of NBP and its metabolites in biological samples like plasma and urine. cas.cn Because deuterated compounds are chemically identical to their non-deuterated counterparts but have a higher mass, they can be distinguished by a mass spectrometer. medchemexpress.com This allows 3-Butylphthalide-d3 to be added to a biological sample at a known concentration to serve as a reference for accurately measuring the concentration of NBP and its metabolites, correcting for any loss that may occur during sample preparation and analysis. cas.cn

The use of deuterated internal standards is crucial for obtaining reliable pharmacokinetic data. cas.cn For instance, studies have utilized deuterated standards to simultaneously quantify NBP and its major metabolites, including 10-keto-NBP, 3-hydroxy-NBP, 10-hydroxy-NBP, and NBP-11-oic acid, in human plasma. nih.govresearchgate.netresearchgate.net This enables a comprehensive understanding of the metabolic profile of NBP in humans. nih.govresearchgate.netresearchgate.net

Furthermore, deuterated analogues are instrumental in elucidating complex metabolic pathways and understanding the distribution of metabolites. In one study, deuterated versions of two major hydroxylated metabolites of NBP, d4-3-OH-NBP and d4-10-OH-NBP, were synthesized and used as internal standards to investigate the isomer-selective distribution of these metabolites across the blood-brain barrier in rats. This research revealed that 10-OH-NBP has a significantly greater ability to cross into the brain compared to 3-OH-NBP, a finding critical for understanding the neuroprotective effects of NBP's metabolites.

The incorporation of deuterium can also subtly influence the metabolic and pharmacokinetic properties of a drug, a phenomenon known as the kinetic isotope effect. medchemexpress.com This can lead to a different metabolic profile, which in itself is a subject of research to potentially develop drugs with improved properties. The use of 3-Butylphthalide-d3 as a tracer allows for detailed investigation into the metabolic fate of NBP, helping to identify the enzymes responsible for its biotransformation and the resulting metabolites. medchemexpress.comnih.gov

Interactive Table 2: Application of Deuterated NBP Analogues in Research

Compound Application Research Focus Key Outcome Reference
3-Butylphthalide-d3 Internal Standard for LC-MS/MS Pharmacokinetic studies of NBP and its metabolites. Enables accurate quantification of NBP and its metabolites in biological matrices. medchemexpress.com, cas.cn
d4-3-OH-NBP and d4-10-OH-NBP Internal Standards for LC-MS/MS Isomer-selective distribution of NBP metabolites. Demonstrated that 10-OH-NBP preferentially crosses the blood-brain barrier compared to 3-OH-NBP.
3-Butylphthalide-d3 Metabolic Tracer Elucidation of metabolic pathways. Helps to identify the enzymes and metabolic transformations that NBP undergoes in the body. medchemexpress.com, nih.gov

Future Research Directions and Unanswered Questions for 3 Butylphthalide D3 Research

Expanding the Repertoire of Deuterated 3-Butylphthalide Analogues for Research

The development of 3-Butylphthalide-d3 serves as a proof of principle for the value of isotopic labeling. However, research could be significantly advanced by synthesizing a wider array of deuterated analogues. For instance, creating analogues with deuterium (B1214612) substitution at different positions on the butyl side chain or the phthalide (B148349) ring system could provide more detailed insights into its metabolic fate. The metabolism of NBP involves hydroxylation at multiple sites on the alkyl side chain, followed by further oxidation. researchgate.net

Future research should focus on:

Analogues with Higher Deuterium Content: The existence of compounds like 3-Butylphthalide-D9 suggests the feasibility of creating more heavily deuterated versions. cymitquimica.com These could offer enhanced stability or more pronounced isotope effects for mechanistic studies.

Deuterated Hybrid Compounds: Researchers have synthesized NBP-Edaravone (EDA) hybrids with antioxidant properties. mdpi.com Developing deuterated versions of these novel conjugates could be a promising strategy to improve their metabolic profiles for potential therapeutic applications. The successful development of deuterated ligands for other targets, such as GABA-A receptors, has demonstrated that this approach can enhance metabolic stability and bioavailability. nih.gov

Table 1: Potential Deuterated 3-Butylphthalide Analogues and Their Research Applications

Potential AnalogueRationalePrimary Research Application
Site-specifically deuterated NBP (e.g., at the ω-1 or 3-position)To block or slow specific metabolic hydroxylation pathways. researchgate.netElucidating the roles of specific metabolites in the overall pharmacological profile of NBP.
3-Butylphthalide-d9Maximizes the kinetic isotope effect to significantly slow metabolism. cymitquimica.comnih.govStudies requiring prolonged exposure or to investigate the activity of the parent compound with minimal metabolic interference.
Deuterated NBP-hybrid compounds (e.g., NBP-Edaravone-dx)To improve the pharmacokinetic properties of novel multi-target agents. mdpi.comPreclinical development of new chemical entities with potentially improved drug-like properties.

Application of 3-Butylphthalide-d3 in Advanced Imaging and Tracing Techniques

Stable isotope-labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems. musechem.com The use of 3-Butylphthalide-d3 can be extended to sophisticated analytical and imaging techniques to provide unprecedented spatial and temporal information about the drug's journey through the body.

Metabolic Tracing: Using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, 3-Butylphthalide-d3 can be used as a tracer to follow the biotransformation of NBP in various tissues and cell types. nih.govnih.gov This allows for the unambiguous identification and quantification of downstream metabolites. acs.org A study using mass spectrometry imaging on the non-deuterated NBP has already shown its utility in mapping the distribution of small molecules in the brain after ischemia. mdpi.com Using the deuterated form would provide a clearer and more precise signal for tracing the drug and its specific metabolites.

Advanced Imaging Modalities: While 3-Butylphthalide-d3 itself is not suitable for PET or SPECT imaging, its use in preclinical models can be complemented by developing radiolabeled versions of NBP. The principles of using labeled compounds in imaging are well-established. moravek.com For instance, developing an ¹⁸F- or ¹¹C-labeled version of NBP for Positron Emission Tomography (PET) scanning could allow for the non-invasive, real-time visualization of the drug's distribution and target engagement in the brain. google.comnih.gov Furthermore, the field of deuterium metabolic imaging (DMI) using magnetic resonance spectroscopy (MRS) is emerging as a powerful tool for neuroscience research, which could potentially be adapted for tracking deuterated compounds like 3-Butylphthalide-d3. studysmarter.co.ukbohrium.com

Integration of Multi-Omics Data in Conjunction with 3-Butylphthalide-d3 Studies

To fully understand the system-level effects of NBP, future studies should integrate data from 3-Butylphthalide-d3 tracing with other "omics" technologies. Stable isotope-resolved metabolomics (SIRM) is a powerful approach that combines stable isotope tracing with metabolomics to map pathway activities. nih.govresearchgate.net

Key research opportunities include:

Tracer-Based Metabolomics: By administering 3-Butylphthalide-d3 and analyzing tissues with high-resolution mass spectrometry, researchers can trace the incorporation of the deuterated backbone into various metabolic products, providing a dynamic view of its effects on cellular metabolism. acs.orgbiorxiv.org This is particularly relevant given that NBP is known to impact energy metabolism and mitochondrial function. mdpi.comgoogle.com

Combined Omics Approaches: A multi-omics approach, combining tracer data with transcriptomics, proteomics, and lipidomics, could reveal the broader molecular networks perturbed by NBP. For example, one study has already used a multi-omics approach to investigate molecular changes in the hippocampus in a model of depression where NBP has shown effects. nih.gov Integrating data from 3-Butylphthalide-d3 tracing would allow researchers to directly link the presence and metabolism of the drug to changes in gene expression and protein levels, offering a more holistic understanding of its mechanism of action.

Investigation of Deuterium Isotope Effects on Biological Activity and Specificity in Research Models

The substitution of hydrogen with deuterium can slow down metabolic reactions due to the kinetic isotope effect, where the heavier C-D bond is broken more slowly than a C-H bond. nih.govunideb.hu This phenomenon has been exploited to create "deuterated drugs" with improved pharmacokinetic profiles. tandfonline.comnih.gov

Unanswered questions regarding 3-Butylphthalide-d3 include:

Does deuteration alter efficacy? While deuterated compounds typically retain the potency and selectivity of their hydrogen counterparts, it is crucial to experimentally verify this for 3-Butylphthalide-d3. tandfonline.com Does the potentially slower metabolism and prolonged exposure of the parent compound lead to enhanced or altered biological effects in preclinical models of stroke or neurodegeneration? bmj.comnih.gov

Enzyme-Specific Isotope Effects: Detailed enzymatic studies are needed to quantify the deuterium isotope effect on specific cytochrome P450 isoforms (like CYP3A4 and 2E1) and alcohol dehydrogenases that are known to metabolize NBP. researchgate.netunl.edu This would provide fundamental data for predicting the impact of deuteration in vivo.

Development of Standardized Protocols for 3-Butylphthalide-d3 use in Preclinical Research

To ensure the reproducibility and comparability of data across different laboratories, there is a critical need to develop standardized protocols for the use of 3-Butylphthalide-d3 in preclinical research. Numerous studies on the non-deuterated NBP use a wide variety of models, administration routes, and analytical techniques. nih.govnih.gov

Standardization should address several key areas:

Animal Models: Defining standardized preclinical models (e.g., specific mouse or rat strains and stroke models like MCAO/R) for studying NBP's effects. frontiersin.org

Administration: Establishing consistent guidelines for the route of administration (e.g., intravenous, intraperitoneal, intranasal), vehicle, and timing relative to the experimental insult. nih.govnih.gov

Isotope Tracing Experiments: Creating protocols that specify labeling duration, sample collection time points, and methods for achieving and verifying metabolic steady state, which are crucial for interpreting tracer data correctly. nih.gov

Analytical Methods: Standardizing the analytical platforms (e.g., specific LC-MS/MS or NMR parameters) and data processing pipelines used for quantifying 3-Butylphthalide-d3 and its metabolites to ensure that results can be compared meaningfully. biorxiv.org

Q & A

Q. How to design dose-escalation studies for 3-Butylphthalide-d3 while minimizing toxicity risks?

  • Methodological Answer : Apply the 3+3 design with adaptive modifications:
  • Starting dose : 1/10th of the no-observed-adverse-effect level (NOAEL) from rodent studies.
  • Toxicity monitoring : Measure ALT/AST levels and histopathology at each dose tier.
  • Stopping rules : Halt escalation if ≥33% of subjects exhibit grade 2+ adverse events .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.